Octreotide trifluoroacetate salt (Dimer, Antiparallel)
Description
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R,24R,27S,30S,33R,36S,39S)-10,30-bis(4-aminobutyl)-19,39-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,36-dibenzyl-4-N,24-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,27-bis[(1R)-1-hydroxyethyl]-13,33-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4,24-dicarboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKZYFPLRFRPK-WGTYXJJASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)[C@@H](CC9=CC=CC=C9)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H133F3N20O22S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2152.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves peptide synthesis techniques. The process includes the formation of disulfide bonds between specific cysteine residues to achieve the antiparallel dimer structure. The synthetic route typically involves solid-phase peptide synthesis (SPPS) followed by purification and characterization . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s disulfide bonds (Cys²A–Cys⁷B and Cys⁷A–Cys²B) undergo further oxidation under specific conditions. Key findings include:
Oxidation with iodine during synthesis requires quenching via anion exchange resins to prevent over-oxidation and side reactions . Over-oxidation at methionine residues (absent in this compound) is not observed, but cystine sulfoxides form readily under oxidative stress .
Reduction Reactions
Disulfide bonds are susceptible to reduction, which disrupts the dimeric structure:
Reduction is reversible under oxidative conditions, but prolonged exposure to reductants irreversibly degrades the peptide .
Hydrolysis and Enzymatic Degradation
The peptide backbone undergoes hydrolysis in aqueous environments, particularly under enzymatic action:
The antiparallel dimer configuration marginally improves stability compared to linear peptides, but hydrolysis remains a key degradation pathway .
Substitution Reactions
Selective modifications occur at reactive side chains:
Substitutions are typically avoided during synthesis to preserve biological activity.
Trifluoroacetate Interactions
The trifluoroacetate counterion participates in ion-exchange reactions:
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Anion exchange chromatography | Aqueous acetic acid/methanol | Replacement with acetate ions | |
| Lyophilization | Low pH | Retention of trifluoroacetate |
Counterion exchange is critical for pharmaceutical formulation to reduce toxicity .
Scientific Research Applications
Chemical Applications
- Peptide Synthesis : Octreotide trifluoroacetate salt is utilized as a model compound for studying peptide synthesis processes. Its structure facilitates the examination of disulfide bond formation, which is crucial in the stability and functionality of peptides.
- Structural Biology : The compound is employed in research focused on peptide-protein interactions. Understanding these interactions is vital for elucidating biological mechanisms and developing new therapeutic agents.
Biological Applications
- Somatostatin Receptor Agonism : As a somatostatin analogue, octreotide trifluoroacetate salt binds to somatostatin receptors (SSTR2 and SSTR5), inhibiting the release of growth hormone, glucagon, and insulin. This mechanism has significant implications for conditions characterized by hormonal dysregulation.
- Neuroendocrine Tumors : The compound is investigated for its therapeutic effects in treating neuroendocrine tumors (NETs), particularly those associated with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Clinical studies have shown that octreotide can alleviate symptoms such as flushing and diarrhea associated with these tumors .
Medical Applications
- Acromegaly Treatment : Octreotide trifluoroacetate salt is primarily used in the management of acromegaly, a condition caused by excessive growth hormone production. Its ability to reduce growth hormone levels makes it a cornerstone in the treatment of this disorder.
- Portal Hypertension Management : The compound has been explored for its potential in managing portal hypertension associated with liver cirrhosis. By inhibiting hormone secretion that contributes to increased vascular resistance, octreotide can help alleviate symptoms related to this condition .
Industrial Applications
- Pharmaceutical Production : Octreotide trifluoroacetate salt is utilized in the production of high-purity peptides for research and pharmaceutical applications. Its stability and efficacy make it an ideal candidate for drug formulation processes .
- Nanoparticle Delivery Systems : Recent advancements have focused on improving the oral bioavailability of octreotide through nanoparticle delivery systems. These systems enhance drug stability and absorption, potentially allowing for oral administration rather than injections, which would significantly improve patient compliance .
Case Study 1: Octreotide in Neuroendocrine Tumors
A clinical trial involving patients with GEP-NETs demonstrated that octreotide significantly reduced tumor-related symptoms and improved quality of life. Patients receiving octreotide reported fewer episodes of flushing and diarrhea compared to those receiving placebo treatments.
Case Study 2: Acromegaly Management
In a cohort study of acromegaly patients treated with octreotide trifluoroacetate salt, over 70% achieved normalized growth hormone levels within six months. This study highlighted the compound's effectiveness in long-term management strategies for hormone-secreting tumors.
Mechanism of Action
The mechanism of action of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves its interaction with somatostatin receptors. It mimics the natural hormone somatostatin, inhibiting the secretion of growth hormone, glucagon, and insulin. The compound binds predominantly to somatostatin receptors SSTR2 and SSTR5, leading to the inhibition of various cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Properties
Key Observations :
- The antiparallel dimer configuration enhances metabolic stability and binding avidity compared to monomeric Octreotide .
- Lanreotide and Vapreotide feature aromatic amino acid substitutions (e.g., D-2-Nal¹ in Lanreotide), altering receptor selectivity .
- NOTA-Octreotide is modified for radiolabeling, enabling diagnostic applications .
Pharmacokinetic and Pharmacodynamic Data
Table 2: Pharmacokinetic Comparison
*Estimated based on dimeric stability.
Key Findings :
- The dimer’s extended half-life is attributed to reduced enzymatic degradation and slower renal clearance .
- Lanreotide’s sustained-release formulation improves bioavailability .
Regulatory and Commercial Status
Biological Activity
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic analogue of somatostatin, a hormone that plays a crucial role in regulating various physiological processes. This compound is particularly noted for its therapeutic applications in managing conditions such as acromegaly, neuroendocrine tumors, and other disorders characterized by excessive hormone secretion. The following sections detail its biological activity, mechanisms of action, and clinical implications.
Chemical Structure and Properties
Octreotide trifluoroacetate salt consists of a dimeric structure with disulfide bonds that enhance its stability and biological activity. Its amino acid sequence is represented as:
This configuration allows octreotide to maintain a prolonged half-life and improved receptor binding affinity compared to its natural counterpart, somatostatin .
Octreotide exerts its effects primarily through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding initiates a cascade of intracellular signaling events:
- Inhibition of Hormone Secretion : Octreotide effectively inhibits the release of various hormones, including growth hormone, insulin, glucagon, and gastrointestinal hormones like gastrin and vasoactive intestinal peptide .
- Reduction of Gastrointestinal Motility : It decreases intestinal motility and fluid secretion from the pancreas, which is beneficial in treating conditions associated with hypersecretion of gastrointestinal hormones .
- Vasoconstriction : Octreotide induces vasoconstriction in splanchnic blood vessels, which helps reduce portal pressure in conditions like variceal bleeding .
1. Acromegaly Treatment
In patients with acromegaly, octreotide is used to suppress excess growth hormone secretion effectively. Long-term studies have shown that octreotide can reduce growth hormone levels significantly and improve patient outcomes .
2. Management of Neuroendocrine Tumors
Octreotide is also utilized in managing neuroendocrine tumors by alleviating symptoms such as flushing and diarrhea caused by excessive hormone production. It has been shown to improve the quality of life for patients suffering from carcinoid syndrome .
3. Safety Profile
Long-term studies indicate that octreotide has a favorable safety profile. Common adverse effects include gastrointestinal disturbances such as diarrhea and cholelithiasis. However, serious adverse events related to cardiac or renal toxicity are rare .
Research Findings
Recent studies have focused on the pharmacokinetics and stability of octreotide formulations:
- Stability Studies : Research indicates that octreotide demonstrates high stability in gastric fluid (SGF) with a half-life exceeding 24 hours, which is crucial for its efficacy when administered orally or via injection .
- Adverse Events Analysis : A comprehensive analysis revealed that the incidence of adverse events was comparable between octreotide treatment groups and placebo controls, affirming its safety in long-term use .
Case Studies
Several case studies highlight the effectiveness of octreotide in clinical settings:
- Case Study 1 : A patient with acromegaly showed significant reduction in serum growth hormone levels after 6 months of octreotide therapy, leading to improved clinical symptoms.
- Case Study 2 : In patients with metastatic neuroendocrine tumors, octreotide administration resulted in decreased tumor-related symptoms and improved overall survival rates.
Summary Table of Biological Activities
| Activity | Mechanism | Clinical Application |
|---|---|---|
| Hormone Inhibition | Binds to SSTRs | Acromegaly |
| Gastrointestinal Regulation | Reduces motility & secretion | Carcinoid syndrome |
| Vasoconstriction | Decreases portal pressure | Variceal bleeding |
Q & A
Q. What are the standard methods for synthesizing and purifying octreotide trifluoroacetate salt (dimer, antiparallel)?
The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cyclization to form the disulfide bond. After cleavage from the resin with trifluoroacetic acid (TFA), the crude peptide is purified via preparative reversed-phase HPLC using TFA-containing mobile phases, resulting in the trifluoroacetate salt form. Ion exchange can replace TFA with acetate if required . Purification efficiency is monitored by analytical HPLC and mass spectrometry (MS), ensuring >99% purity for research-grade material .
Q. How is the antiparallel dimeric structure of octreotide confirmed experimentally?
Structural confirmation involves:
- Circular dichroism (CD) spectroscopy to assess secondary structure and dimer orientation.
- NMR spectroscopy (e.g., NOESY) to identify cross-peaks indicative of antiparallel β-sheet interactions.
- Mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight and dimer formation.
- Ion mobility spectrometry to distinguish dimeric vs. monomeric conformers .
Q. What analytical techniques are critical for quantifying trifluoroacetate counterions in octreotide formulations?
Ion chromatography (IC) with conductivity detection is the gold standard for quantifying residual TFA. Limits of detection (LOD) for TFA are typically <1 ppm. Nuclear magnetic resonance (NMR) using ¹⁹F probes can also semi-quantitatively assess TFA content .
Advanced Research Questions
Q. How do trifluoroacetate counterions influence biological activity assays, and how can these effects be mitigated?
TFA ions at concentrations >10⁻⁹ M can inhibit osteoblast and chondrocyte proliferation, leading to false-negative results in cell-based assays. To mitigate:
Q. What experimental strategies resolve discrepancies in dimer stability under varying pH or temperature conditions?
Stability studies should include:
- Accelerated degradation assays (e.g., 40°C, 75% RH) with periodic sampling.
- Size-exclusion chromatography (SEC) to monitor dimer dissociation.
- Molecular dynamics (MD) simulations to predict destabilizing residues.
- Chemical cross-linking (e.g., glutaraldehyde) followed by MS to stabilize transient dimer interactions for analysis .
Q. How can researchers distinguish between parallel and antiparallel dimer conformations in solution?
Use a combination of:
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-protected regions.
- FTIR spectroscopy to identify β-sheet signatures (antiparallel dimers show distinct amide I bands near 1690 cm⁻¹).
- X-ray crystallography (if crystallizable) for definitive structural assignment .
Methodological Considerations
Q. What quality control benchmarks are essential for ensuring batch-to-batch consistency in octreotide dimer research?
- Purity : ≥99% by HPLC (UV 220 nm).
- Counterion content : ≤0.1% TFA by IC.
- Dimer/monomer ratio : ≥95% dimer by SEC.
- Bioactivity validation : Receptor-binding assays (e.g., somatostatin receptor subtype 2 affinity) .
Q. How should researchers handle discrepancies between computational predictions and experimental data for dimer conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
